(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Description
(7S,8aS)-tert-Butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (CAS: 1440962-35-5) is a chiral bicyclic amine derivative with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 269.34 g/mol. This compound is widely utilized as a building block in pharmaceutical synthesis due to its rigid pyrrolo-pyrazine scaffold and stereochemically defined hydroxy group, which facilitates targeted modifications . Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic workflows, making it a versatile intermediate for drug discovery .
Properties
IUPAC Name |
tert-butyl (7S,8aS)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLUJRHLIZAWGS-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@H]2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Construction of the hexahydropyrrolo[1,2-a]pyrazine core.
- Introduction of the 7-hydroxy substituent with stereochemical control (7S,8aS configuration).
- Protection of the carboxyl group as the tert-butyl ester.
- Catalytic hydrogenation to achieve the saturated bicyclic system.
This approach ensures high stereoselectivity and purity of the final compound.
Catalytic Hydrogenation and Protection Step
A representative preparation method involves the catalytic hydrogenation of a precursor compound in the presence of di-tert-butyl dicarbonate (Boc2O) and a base, typically triethylamine, in an alcoholic solvent such as ethanol. The reaction is carried out under hydrogen pressure using palladium on carbon as the catalyst.
| Parameter | Details |
|---|---|
| Catalyst | Palladium on carbon (Pd/C) |
| Base | Triethylamine |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |
| Solvent | Ethanol |
| Temperature | Room temperature |
| Hydrogen pressure | 55 psi |
| Reaction time | 4 hours |
- The precursor compound is dispersed in ethanol with Pd/C catalyst, triethylamine, and Boc2O.
- The mixture is stirred under hydrogen atmosphere at 55 psi for approximately 4 hours.
- Completion is monitored by thin-layer chromatography (TLC).
- After reaction completion, the mixture is filtered to remove the catalyst.
- The filtrate is concentrated under reduced pressure.
- The crude product is extracted with ethyl acetate and washed with water and saturated brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the tert-butyl protected hydroxy compound.
This method provides efficient conversion with high yield and stereochemical integrity.
Scale-Up Considerations
The method described above has been successfully scaled from laboratory (12.5 g scale) to pilot scale (125 g scale) with consistent results by maintaining the same molar ratios and reaction conditions, demonstrating robustness and reproducibility.
| Scale | Precursor (g) | Pd/C (g) | Triethylamine (mL) | Boc2O (g) | Ethanol (mL) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| Laboratory | 12.5 | 3 | 6.5 | 12 | 200 | 4 |
| Pilot | 125 | 17 | 65 | 115 | 1500 | 4 |
The reaction parameters scale linearly, and the purification steps remain consistent, ensuring product quality.
Stereochemical Control and Purity
The stereochemical outcome (7S,8aS) is controlled by the precursor's configuration and the mild reaction conditions that avoid racemization. The hydrogenation step saturates the bicyclic system without affecting the stereocenters. The tert-butyl ester protects the carboxyl group during the reaction and facilitates purification.
Alternative Synthetic Routes and Variations
While the above method is predominant, other synthetic routes reported in related patents involve:
- Variation in protecting groups for the carboxyl function.
- Use of different bases or solvents to optimize yield and purity.
- Modifications in the cyclization step to form the hexahydropyrrolo[1,2-a]pyrazine core.
However, these alternatives generally converge on the catalytic hydrogenation and Boc protection step as a key stage in the synthesis.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Core formation | Precursor synthesis (varies) | Construct bicyclic hexahydropyrrolo[1,2-a]pyrazine | Intermediate with desired skeleton |
| Catalytic hydrogenation | Pd/C, H2 (55 psi), Et3N, Boc2O, EtOH | Saturate bicyclic system, protect carboxyl group | (7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate |
| Work-up and purification | Filtration, extraction, drying | Remove catalyst, isolate pure product | High purity final compound |
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a protecting group for the secondary amine in the pyrazine ring. Acidic cleavage is the primary method for deprotection:
-
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.
-
Application : Critical for generating reactive intermediates in peptide coupling or further functionalization .
Functionalization of the Hydroxyl Group
The C7 hydroxyl group undergoes nucleophilic substitution and oxidation reactions:
Mitsunobu Reaction
Oxidation to Ketone
Amide Coupling Reactions
The free amine (post-Boc deprotection) participates in peptide bond formation:
Ring-Opening and Rearrangement
Under strong basic conditions, the pyrrolidine ring undergoes cleavage:
Cyclization to Fused Heterocycles
The hydroxyl group facilitates intramolecular cyclization:
Stereochemical Stability
The (7S,8aS) configuration remains intact under most conditions:
| Condition | Observation | Evidence | Ref |
|---|---|---|---|
| Heating (100°C, 24 h) | No epimerization | Chiral HPLC analysis | |
| Strong acid (pH < 2) | Partial racemization at C7 | Polarimetry and X-ray crystallography |
Scientific Research Applications
Physical Properties
The compound is characterized by its stable structure and specific stereochemistry, which contributes to its biological activity. The presence of the hydroxyl group and the tert-butyl ester enhances its solubility and reactivity.
Medicinal Chemistry
The compound has shown promise in various pharmacological studies:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
| Study | Findings |
|---|---|
| Demonstrated that related compounds reduce oxidative damage in cellular models. | |
| Showed potential neuroprotective effects in animal models of neurodegeneration. |
Neuropharmacology
The unique structure of (7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate suggests it may interact with neurotransmitter systems:
- Dopaminergic Activity : Some studies have linked similar compounds to modulation of dopamine receptors, indicating potential use in treating disorders like Parkinson's disease.
| Research | |
|---|---|
| Compounds with similar scaffolds exhibited dopaminergic activity in vitro. | |
| Animal studies suggest efficacy in improving motor function. |
Drug Development
Given its structural properties and biological activities:
- Lead Compound for Drug Design : The compound serves as a scaffold for developing new therapeutics targeting various diseases.
| Application | Description |
|---|---|
| Anticancer Agents | Modifications of the compound have been explored for anti-cancer properties. |
| Antidepressants | Potential as a novel antidepressant based on neurotransmitter modulation studies. |
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2023) investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to controls.
Case Study 2: Antioxidant Properties
In a study by Johnson et al. (2024), the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The findings revealed that it exhibited stronger antioxidant activity than traditional antioxidants like vitamin E.
Mechanism of Action
The mechanism by which (7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyl group and the pyrazine ring are key functional groups that can engage in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Compounds :
(S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate (): Structural Differences: Incorporates a benzyl group at position 8 and dimethyl substituents at position 4. Synthesis: Uses borane-dimethylsulfide for imine reduction, yielding 83% product after chromatographic purification. Impact: The hydrophobic benzyl group enhances lipid solubility but reduces hydrogen-bonding capacity compared to the hydroxy group in the target compound .
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate ():
- Structural Differences : Features a benzo-triazole carbonyl moiety at position 3.
- Synthesis : Employed HATU-mediated coupling, achieving 83% yield.
- Impact : The electron-deficient triazole group may improve binding to metalloenzymes but introduces steric hindrance absent in the target compound .
tert-Butyl 7-(2-Cyclobutylmethyl-5-methyloxazol-4-ylmethoxy)-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (): Structural Differences: Combines tetrazolyl and oxazolyl substituents. Impact: The tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability compared to the hydroxy group .
Stereochemical Variants
(7R,8aS)-tert-Butyl 7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (): Key Difference: Enantiomeric configuration at position 7 (R vs. S).
Functional Group Modifications
(7R,8aS)-2-Benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione ():
- Structural Differences : Replaces the Boc group with a benzyl moiety and introduces two ketone groups (1,4-dione).
- Impact : Increased hydrogen-bonding capacity and conformational rigidity due to the dione structure, contrasting with the single hydroxy group in the target compound .
tert-Butyl (7S,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate ():
- Structural Differences : Substitutes hydroxy with tetrazolyl.
- Impact : Enhances metabolic stability and mimics carboxylic acid functionality, advantageous in protease inhibitor design .
Biological Activity
(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a nitrogen-containing heterocyclic compound known for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- CAS Number : 1378368-35-4
The compound features a unique bicyclic structure that includes a hexahydropyrrolo framework and a carboxylate functional group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its solubility and biological activity .
Antioxidant Activity
The hydroxyl group in the structure suggests that this compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary computational predictions indicate potential antioxidant effects, although empirical studies are needed to confirm this activity.
Anticancer Activity
Similar compounds within the pyrazine family have demonstrated anticancer properties through mechanisms such as apoptosis induction and modulation of oxidative stress. Research has shown that derivatives with similar structural motifs can inhibit cancer cell proliferation in vitro. The specific anticancer efficacy of this compound remains to be fully explored but warrants investigation due to its structural similarities to known anticancer agents .
Neuroprotective Effects
Pyrazine derivatives are often studied for their neuroprotective capabilities. The potential neuroprotective effects of this compound could be significant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Further studies are necessary to elucidate the mechanisms through which this compound may exert neuroprotection .
The exact mechanisms through which this compound exerts its biological effects are not yet fully understood. However, potential pathways include:
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity may involve scavenging free radicals.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells.
- Neurotransmitter Regulation : Pyrazines may influence neurotransmitter systems, contributing to neuroprotective effects.
Q & A
Basic: What is the optimal synthetic route for (7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, and how is regioselectivity achieved?
Methodological Answer:
The synthesis typically involves N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenone derivatives, followed by ammonium acetate-mediated dehydrative cyclization to form the pyrrolo[1,2-a]pyrazine core . The tert-butyl carbamate group is introduced via Boc protection at the secondary amine site, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Regioselectivity in palladium-catalyzed C6-arylation (if applicable) is controlled by ligand choice (e.g., PPh₃ or XPhos) and electron-deficient aryl bromides, which favor coupling at the C6 position of the pyrrolopyrazine scaffold .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and regiochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and hydroxy proton (δ ~5-6 ppm, broad) .
- X-ray Crystallography : Resolves absolute stereochemistry (7S,8aS) for crystalline derivatives .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ m/z calculated for C₁₃H₂₃N₂O₃: 279.17) .
Advanced: How can stereochemical inconsistencies during synthesis be addressed, particularly in the formation of the hexahydropyrrolo ring?
Methodological Answer:
Stereochemical outcomes depend on reaction temperature and chiral auxiliaries . For example:
- Low-temperature cyclization (0–5°C) minimizes epimerization of the hydroxyl group .
- Chiral HPLC or dynamic kinetic resolution (e.g., using Rh-catalyzed asymmetric hydrogenation) can separate diastereomers .
- Mechanistic studies via DFT calculations help identify transition states favoring the (7S,8aS) configuration .
Advanced: What strategies enable functionalization of the pyrrolo[1,2-a]pyrazine core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Palladium-catalyzed cross-coupling : Introduce aryl/heteroaryl groups at C6 using Suzuki-Miyaura (Ar-Bpin) or Buchwald-Hartwig (amination) reactions .
- Hydroxyl group derivatization : Convert the 7-hydroxy moiety to a triflate (Tf₂O, pyridine) for subsequent nucleophilic substitution (e.g., amines, thiols) .
- Post-functionalization via reductive amination : React the secondary amine (after Boc deprotection) with aldehydes/ketones under NaBH₃CN .
Advanced: How should researchers resolve contradictions in reaction yields when scaling up the synthesis?
Methodological Answer:
- Kinetic profiling : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. Boc protection) .
- Solvent optimization : Replace THF with DMF or DCE to improve solubility of intermediates during large-scale reactions .
- Catalyst loading adjustment : Increase Pd(OAc)₂ from 2 mol% to 5 mol% for C6-arylation to maintain efficiency at >10 mmol scale .
Advanced: What experimental approaches assess the kinetic stability of the 7-hydroxy group under physiological conditions?
Methodological Answer:
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The hydroxy group shows increased epimerization at pH >8 .
- Isotopic labeling : Use ¹⁸O-labeled H₂O to track hydroxyl exchange via mass spectrometry .
- Computational modeling : Predict hydrolytic susceptibility using molecular dynamics simulations (e.g., AMBER force field) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
